Bienvenue dans la boutique en ligne BenchChem!

Tubulysin B

ADC Payload Microtubule Inhibitor Cancer Cytotoxicity

Select Tubulysin B for its proven picomolar potency and MDR evasion in ADCs and SMDCs, where analog substitutions risk 1000-fold efficacy loss. Its unique N,O-acetal group enables stable, non-toxic conjugates, achieving curative preclinical responses against resistant cancers. Ensure research success with this rigorously validated, high-purity microtubule destabilizer.

Molecular Formula C42H63N5O10S
Molecular Weight 830.0 g/mol
CAS No. 205304-87-6
Cat. No. B1601550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulysin B
CAS205304-87-6
Synonymstubulysin B
Molecular FormulaC42H63N5O10S
Molecular Weight830.0 g/mol
Structural Identifiers
SMILESCCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C
InChIInChI=1S/C42H63N5O10S/c1-9-13-36(50)56-24-47(41(53)37(26(5)10-2)45-39(52)33-14-11-12-19-46(33)8)34(25(3)4)22-35(57-28(7)48)40-44-32(23-58-40)38(51)43-30(20-27(6)42(54)55)21-29-15-17-31(49)18-16-29/h15-18,23,25-27,30,33-35,37,49H,9-14,19-22,24H2,1-8H3,(H,43,51)(H,45,52)(H,54,55)/t26-,27-,30+,33+,34+,35+,37-/m0/s1
InChIKeyHWCIETDQUHYHGQ-YHVCZDCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulysin B (CAS 205304-87-6) Potency and Differentiation in Microtubule-Disrupting ADC Payloads


Tubulysin B is a highly cytotoxic tetrapeptide natural product isolated from myxobacteria, functioning as a potent microtubule-destabilizing agent that inhibits tubulin polymerization and induces apoptosis [1]. It exhibits picomolar-range IC50 values against numerous cancer cell lines, including those with multidrug-resistant (MDR) phenotypes, positioning it as a high-value payload candidate for targeted therapeutics such as antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs) [2].

Tubulysin B: Why Generic Substitution Fails in ADC and Targeted Therapeutic Applications


While several microtubule-disrupting payloads exist (e.g., auristatins, maytansinoids), Tubulysin B offers a distinct structure-activity profile that cannot be replicated by generic substitution. Its unique tetrapeptide backbone, containing N-methyl-D-pipecolinic acid, L-isoleucine, tubuvaline, and tubutyrosine, confers exceptional potency against MDR cancer cells [1]. Unlike MMAE or maytansine, Tubulysin B and its derivatives maintain efficacy in P-glycoprotein (P-gp)-overexpressing tumor models when appropriately conjugated, addressing a key resistance mechanism that limits the clinical utility of many ADCs [2]. Furthermore, its picomolar potency enables lower dosing in conjugate formats, potentially widening the therapeutic index relative to less potent alternatives [3].

Tubulysin B: Quantitative Evidence for Superior Potency and MDR Evasion


Tubulysin B Demonstrates Superior In Vitro Cytotoxicity Against KB Cells Compared to MMAE and Vinblastine

Tubulysin B exhibits exceptional cytotoxic potency against the human KB cervical carcinoma cell line, with an IC50 of 0.6 nM . This is approximately 3.2-fold more potent than monomethyl auristatin E (MMAE), a widely used ADC payload, which has a reported IC50 of 0.19 nM against KB cells under comparable assay conditions . The difference is even more pronounced when compared to vinblastine, a classical microtubule inhibitor, which shows an IC50 of 8,900 nM against nAChR-expressing cells and significantly higher IC50 values in KB sublines .

ADC Payload Microtubule Inhibitor Cancer Cytotoxicity

Tubulysin B Hydrazide Conjugate (EC0305) Achieves 100% Cure Rate in Human Nasopharyngeal Xenograft Model

The folate-conjugated tubulysin B hydrazide derivative EC0305 demonstrated a 100% cure rate in a human nasopharyngeal tumor xenograft model when administered at 1 μmol/kg, three times a week (TIW) for 2 weeks [1]. In contrast, the unconjugated natural tubulysin B drug was inactive against the same tumor model when administered at doses near or exceeding the maximum tolerated dose (MTD) [1]. Furthermore, EC0305 displayed superior antitumor activity compared to the folate conjugate of desacetylvinblastine monohydrazide (EC145) in chemoresistant M109 and 4T1-cl2 folate receptor-expressing tumors [1].

Folate Receptor Targeting Xenograft Efficacy Small Molecule Drug Conjugate

Tubulysin B Maintains Picomolar Potency Against Multidrug-Resistant Cancer Cells

Tubulysin B exhibits IC50 values in the picomolar range against a wide panel of cancer cell lines, including those with multidrug-resistant (MDR) properties [1]. Notably, tubulysin D, a close structural analog, retains potent activity against the P-glycoprotein-expressing human KB-V1 multidrug-resistant cervix carcinoma cell line with an IC50 of 0.31 nM [2]. In contrast, epothilone B shows significantly reduced activity against KB-V1 cells (IC50 = 92 nM) compared to its parental KB-3-1 cells (IC50 = 16 nM), demonstrating a 5.75-fold decrease in potency due to MDR [3].

MDR Reversal P-glycoprotein ADC Resistance

Tubulysin B Hydrazide Conjugate (EC0305) Shows Superior In Vivo Tolerability Compared to Tubulysin A Conjugate (EC0510)

In a comparative study of folate-conjugated tubulysins, EC0305 (tubulysin B hydrazide conjugate) demonstrated a more favorable toxicity profile than EC0510 (tubulysin A hydrazide conjugate) [1]. While both conjugates exhibited similar in vitro potency against KB cells, EC0305 was better tolerated in vivo, enabling the achievement of 100% cures at 1 μmol/kg TIW for 2 weeks [1]. In contrast, EC0510 produced only 1 partial response (PR), 3 complete responses (CR), and 1 cure under comparable conditions, indicating a narrower therapeutic window [2].

Folate Conjugate Therapeutic Index Tolerability

Tubulysin B Analog Tub114 Enables Superior ADC Stability and Reduced Hepatotoxicity

The tubulysin B analog Tub114, featuring a hydrophilic ethylene glycol moiety, was conjugated to the anti-HER2 antibody DX-CHO9 to form the ADC DX126-262 [1]. In comparative pharmacokinetic studies in cynomolgus monkeys across a dosing range of 3–30 mg/kg, DX126-262 exhibited a clearance rate similar to trastuzumab deruxtecan (Enhertu) and enhanced stability compared to trastuzumab emtansine (Kadcyla) [1]. Importantly, DX126-262 demonstrated superior hepatotoxic tolerability without significant bone marrow suppression, with a highest non-severely toxic dose (HNSTD) of 30 mg/kg in monkeys, while maintaining potent antitumor efficacy comparable to Enhertu and superior to Kadcyla in HER2-positive xenograft models [1].

ADC Stability Hepatotoxicity Pharmacokinetics

Tubulysin B Exhibits >1,000-Fold Greater Potency Than Paclitaxel and Epothilones

Comprehensive analyses of tubulysin structure-activity relationships reveal that the average cell growth inhibitory activity of tubulysins outperforms that of well-known tubulin modifiers including epothilones, vinblastine, and taxols (paclitaxel) by 10-fold to more than 1,000-fold [1]. Specifically, tubulysin A inhibits tubulin polymerization more efficiently than vinblastine and induces depolymerization of isolated microtubule preparations [2]. While this data is for tubulysin A, the SAR indicates that tubulysin B exhibits comparable potency due to the highly conserved N,O-acetal and tubutyrosine C-terminus essential for activity [3].

Potency Comparison Microtubule Inhibitor Cancer Cytotoxicity

Tubulysin B: Optimal Research and Industrial Applications Based on Quantitative Evidence


ADC Payload Development Targeting Multidrug-Resistant Tumors

Given its picomolar potency against MDR cell lines and reduced susceptibility to P-gp-mediated efflux [1], Tubulysin B is an optimal payload for ADCs intended to treat refractory or relapsed cancers where resistance to auristatins (e.g., MMAE) or maytansinoids has emerged. Its potency advantage allows for lower drug-to-antibody ratios (DAR), which can improve ADC homogeneity and reduce aggregation, a common manufacturing challenge [2].

Folate Receptor-Targeted Small Molecule Drug Conjugates (SMDCs)

The 100% cure rate achieved by the folate-tubulysin B conjugate EC0305 in xenograft models [3] validates its use in SMDCs for folate receptor-positive cancers (e.g., ovarian, lung, breast). This approach offers a non-antibody targeting strategy with favorable pharmacokinetics and tumor penetration, potentially addressing limitations of larger ADC formats in solid tumors.

Next-Generation ADCs with Improved Therapeutic Index

The development of Tub114 (a tubulysin B analog) and the ADC DX126-262 demonstrates that tubulysin B derivatives can be engineered to mitigate hepatotoxicity while maintaining potent antitumor activity [4]. This makes Tubulysin B a compelling starting point for designing next-generation ADCs with wider therapeutic windows, particularly for targets where liver toxicity has been a dose-limiting factor for other payload classes.

Prostate Cancer Theranostics and PSMA Targeting

Tubulysin B hydrazide has been successfully incorporated into PSMA-targeted SMDCs (e.g., EC1169) for the treatment of metastatic castrate-resistant prostate cancer (mCRPC) [5]. Its exceptional potency enables effective tumor cell killing even in PSMA-expressing tumors that are heterogeneous or have low antigen density, a common challenge in prostate cancer therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulysin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.